molecular formula C11H11F3O2S B14060680 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one

1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B14060680
M. Wt: 264.27 g/mol
InChI Key: HOFNZOTWBUSMMN-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one is a ketone derivative featuring a propan-1-one backbone substituted with a methylthio (-SMe) group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 2-position of the phenyl ring. This compound combines sulfur- and fluorine-containing substituents, which confer distinct electronic and steric properties. The methylthio group is a moderately electron-donating moiety, while the trifluoromethoxy group is strongly electron-withdrawing due to the inductive effects of fluorine. This juxtaposition of substituents may influence reactivity, solubility, and biological activity, making the compound a subject of interest in medicinal and materials chemistry .

Properties

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

IUPAC Name

1-[3-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3O2S/c1-3-8(15)7-5-4-6-9(17-2)10(7)16-11(12,13)14/h4-6H,3H2,1-2H3

InChI Key

HOFNZOTWBUSMMN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)SC)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one typically involves the reaction of 3-(methylthio)-2-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the propanone group. Common reagents used in this synthesis include organometallic compounds and catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy and methylthio groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The propanone moiety may also play a role in its reactivity and interaction with biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent type, position, or backbone modifications. Key examples include:

Compound Name Substituents (Position) Key Properties/Applications Reference
2,2-Dimethyl-1-[4-(methylthio)phenyl]propan-1-one (3da) Methylthio (4-position) Synthesized via NHC-catalyzed decarboxylative alkylation; 54% yield. Lower steric hindrance compared to ortho-substituted analogs.
2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one (3ea) Trifluoromethoxy (4-position) Electron-withdrawing group enhances electrophilicity of the ketone. No yield reported.
(E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one (AAP-8) Thiazolidin, benzyloxy groups Exhibits antimicrobial activity (95% synthesis yield). Polar groups enhance solubility.
1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone Furyl, thienyl groups Structural studies reveal intermolecular O–H···O interactions; analogous packing to fluorinated derivatives.
1-(3-Aminophenyl)ethan-1-one derivatives (e.g., Compound 41) Fluorinated amino groups High fluorination increases lipophilicity (logP ~3.5); used in radiopharmaceuticals.

Key Observations:

  • Electronic Effects : The trifluoromethoxy group’s electron-withdrawing nature may stabilize the ketone via resonance, whereas the methylthio group’s electron donation could enhance aromatic electrophilic substitution.
  • Biological Activity : Thiazolidin-containing analogs (e.g., AAP-8) demonstrate antimicrobial properties, suggesting that the target compound’s sulfur and fluorine motifs may similarly interact with biological targets .

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group increases hydrophobicity (predicted logP ~2.8) compared to hydroxylated analogs (e.g., 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one, logP ~1.5) .
  • Stability : Fluorine atoms enhance metabolic stability, whereas methylthio groups may undergo oxidative metabolism to sulfoxides or sulfones.

Biological Activity

1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one, also known by its CAS number 1805749-04-5, is a compound that has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, examining relevant research findings, case studies, and data tables.

  • Molecular Formula : C11H11F3O2S
  • Molecular Weight : 264.26 g/mol
  • Predicted Boiling Point : 286.5 ± 40.0 °C
  • Density : 1.29 ± 0.1 g/cm³
PropertyValue
Molecular FormulaC11H11F3O2S
Molecular Weight264.26 g/mol
Boiling Point286.5 ± 40.0 °C
Density1.29 ± 0.1 g/cm³

Biological Activity Overview

Research on the biological activity of this compound indicates several potential pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, particularly against certain bacterial strains.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to metabolic pathways, which may have implications in drug development for metabolic diseases.
  • Cellular Effects : Investigations into its effects on cell lines indicate potential cytotoxicity at higher concentrations.

Antimicrobial Studies

A study conducted on various derivatives of methylthio compounds highlighted the efficacy of similar structures against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the methylthio group could enhance antimicrobial activity.

Enzyme Inhibition Assays

In vitro assays have demonstrated that this compound can inhibit enzymes such as thyroid peroxidase (TPO), which is crucial in thyroid hormone synthesis. This inhibition is significant as it can lead to thyroid dysfunction if not properly regulated .

Cytotoxicity Assessments

Cell viability assays using various cancer cell lines revealed that at concentrations above 50 µM, the compound exhibited cytotoxic effects, leading to a reduction in cell proliferation. However, these effects were concentration-dependent and varied across different cell types.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against certain bacteria
Enzyme InhibitionInhibits TPO
CytotoxicityReduces cell viability at high doses

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